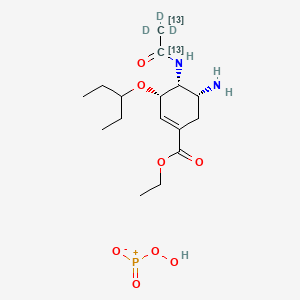
Oseltamivir-13C2,d3 Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir-13C2,d3 Phosphate: is a stable isotope-labeled derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The compound is labeled with carbon-13 (13C) and deuterium (D) to facilitate research studies, particularly in understanding metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-13C2,d3 Phosphate involves the incorporation of stable isotopes into the molecular structure of Oseltamivir. This typically requires specialized chemical reactions that introduce 13C and D atoms into the compound. The process involves multiple steps, including the use of labeled starting materials and reagents to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The production process also includes purification steps to remove any impurities and ensure the compound meets quality standards for research use.
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-13C2,d3 Phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically used to modify the compound for research purposes or to study its metabolic fate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include various labeled metabolites of Oseltamivir, which are used to study the compound's metabolic pathways and pharmacokinetics. These products help researchers understand how the compound is processed in the body and its potential effects.
Scientific Research Applications
Oseltamivir-13C2,d3 Phosphate is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and pharmacokinetics. It is used in chemistry to study reaction mechanisms and kinetics, in biology to understand cellular processes, in medicine to investigate drug metabolism and efficacy, and in industry for quality control and environmental studies.
Mechanism of Action
Oseltamivir-13C2,d3 Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme of influenza viruses. This inhibition prevents the release of new virus particles from infected cells, thereby limiting the spread of the infection. The compound targets the neuraminidase enzyme, which is essential for the virus's life cycle.
Comparison with Similar Compounds
Oseltamivir-13C2,d3 Phosphate is compared with other similar compounds, such as Zanamivir and Peramivir, which also inhibit neuraminidase. The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise research studies. Other similar compounds may not have this labeling, making this compound particularly valuable for metabolic and pharmacokinetic research.
List of Similar Compounds
Zanamivir
Peramivir
Laninamivir
Baloxavir marboxil
Properties
Molecular Formula |
C16H29N2O8P |
|---|---|
Molecular Weight |
413.39 g/mol |
IUPAC Name |
ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1; |
InChI Key |
JBTFXCKJYNSRNQ-ZHDDORMASA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-] |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


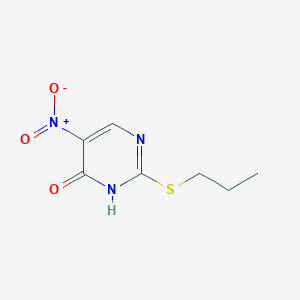
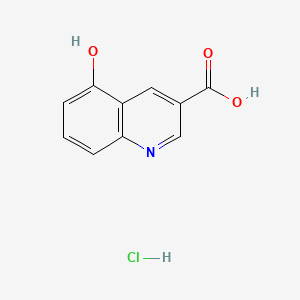
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyrrolidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B15354257.png)
![7-Bromo-4-methoxythieno[3,2-c]pyridine](/img/structure/B15354262.png)
![4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine](/img/structure/B15354264.png)
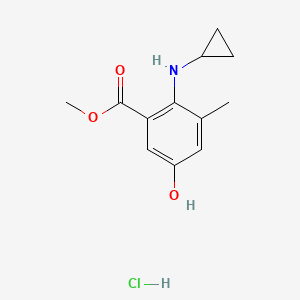
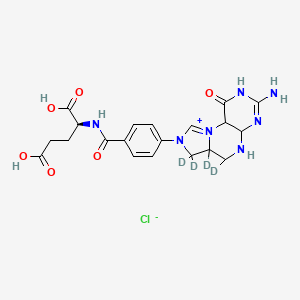
![1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine](/img/structure/B15354297.png)
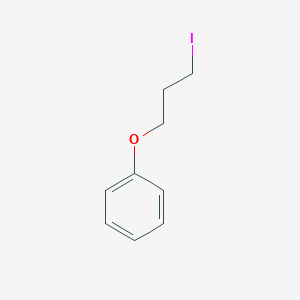
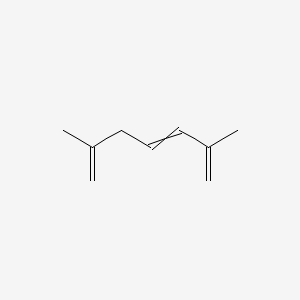
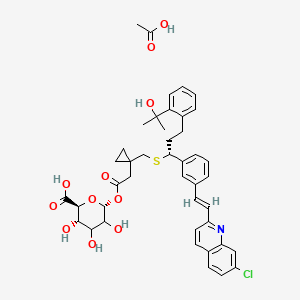
![(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15354313.png)
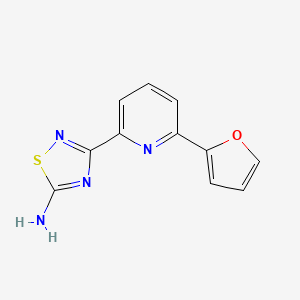
![disodium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioate](/img/structure/B15354323.png)
